Fargesone A
Fargesone A
Fargesone A is a member of benzodioxoles.
Brand Name:
Vulcanchem
CAS No.:
116424-69-2
VCID:
VC21260532
InChI:
InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
SMILES:
CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Molecular Formula:
C21H24O6
Molecular Weight:
372.4 g/mol
Fargesone A
CAS No.: 116424-69-2
Cat. No.: VC21260532
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fargesone A is a member of benzodioxoles. |
|---|---|
| CAS No. | 116424-69-2 |
| Molecular Formula | C21H24O6 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | (2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
| Standard InChI | InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 |
| Standard InChI Key | COELSLLVNMRXHB-KYIFXELVSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |
| SMILES | CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator